molecular formula C16H13Cl2N5OS B2506701 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 573706-72-6

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2506701
CAS No.: 573706-72-6
M. Wt: 394.27
InChI Key: JFVTTXAVEYIVON-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H13Cl2N5OS and its molecular weight is 394.27. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

A study focused on the synthesis and biological activities of novel triazole compounds containing the thioamide group, which are closely related to the chemical structure , highlights the potential of such compounds in antifungal and plant growth regulating activities. The synthesis involved several step reactions, culminating in compounds with significant biological test results (Li Fa-qian et al., 2005). This research underscores the importance of structural analysis in developing compounds with specific biological activities.

Antitumor Activity

Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, highlighting their antitumor activity against a broad range of human tumor cell lines. This research emphasizes the potential therapeutic applications of compounds similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide in cancer treatment (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antimicrobial Activity

Research on the synthesis of novel thiazolidinone and acetidinone derivatives, including compounds with structural similarities to the chemical , revealed their antimicrobial activity against various micro-organisms. This indicates the relevance of such compounds in developing new antimicrobial agents (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009).

Cholinesterase Inhibition

A study on the synthesis of new N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and their evaluation for cholinesterase inhibition potential showcased moderate to good activities against acetylcholinesterase and butyrylcholinesterase. These findings suggest the utility of similar compounds in treating diseases related to cholinesterase dysfunction, such as Alzheimer's (N. Riaz et al., 2020).

Anti-exudative Activity

The synthesis and anti-exudative activity evaluation of pyrolin derivatives, closely related to the chemical of interest, indicated significant anti-exudative properties in most of the synthesized derivatives. This suggests potential applications in reducing exudation in inflammatory conditions (N. Chalenko et al., 2019).

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-12-7-6-11(8-13(12)18)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVTTXAVEYIVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.